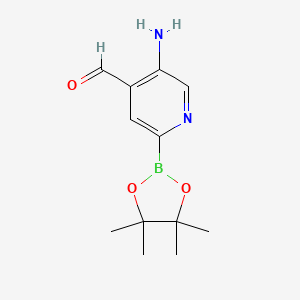![molecular formula C9H8FNO4 B14843837 [4-Fluoro-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843837.png)
[4-Fluoro-6-(methoxycarbonyl)pyridin-2-YL]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-Fluoro-6-(methoxycarbonyl)pyridin-2-YL]acetic acid: is a fluorinated pyridine derivative This compound is of interest due to its unique chemical structure, which includes a fluorine atom, a methoxycarbonyl group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by further reactions to introduce the acetic acid group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the fluorine atom or the pyridine ring, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-Fluoro-6-(methoxycarbonyl)pyridin-2-YL]acetic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them valuable in drug discovery and development.
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the fluorine atom can improve the pharmacokinetic properties of drug candidates.
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, materials science, and other applications where fluorinated compounds are desirable.
Mecanismo De Acción
The mechanism of action of [4-Fluoro-6-(methoxycarbonyl)pyridin-2-YL]acetic acid depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially enhancing its binding affinity and selectivity. The methoxycarbonyl group can also play a role in modulating the compound’s solubility and stability.
Comparación Con Compuestos Similares
4-Fluoropyridine: Shares the fluorine substitution but lacks the methoxycarbonyl and acetic acid groups.
6-Methoxycarbonylpyridine: Contains the methoxycarbonyl group but lacks the fluorine and acetic acid groups.
Pyridine-2-acetic acid: Contains the acetic acid group but lacks the fluorine and methoxycarbonyl groups.
Uniqueness: [4-Fluoro-6-(methoxycarbonyl)pyridin-2-YL]acetic acid is unique due to the combination of the fluorine atom, methoxycarbonyl group, and acetic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H8FNO4 |
|---|---|
Peso molecular |
213.16 g/mol |
Nombre IUPAC |
2-(4-fluoro-6-methoxycarbonylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H8FNO4/c1-15-9(14)7-3-5(10)2-6(11-7)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) |
Clave InChI |
XZHJVNMHIXUVIA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=N1)CC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


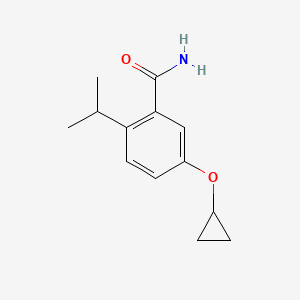
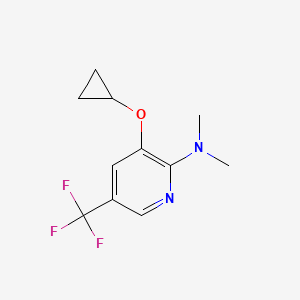
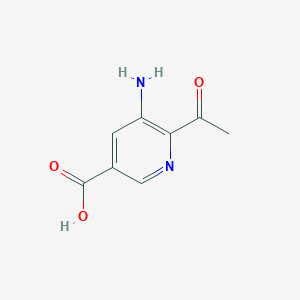
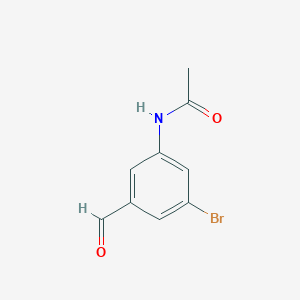
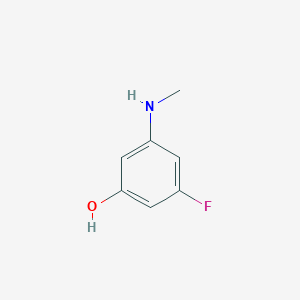
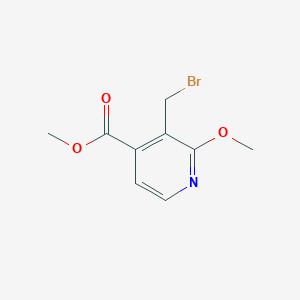
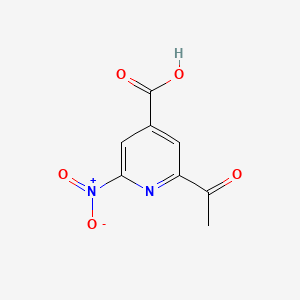
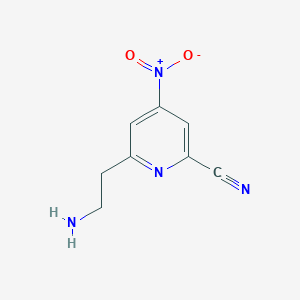
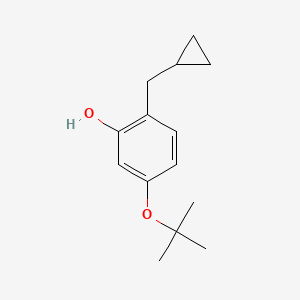
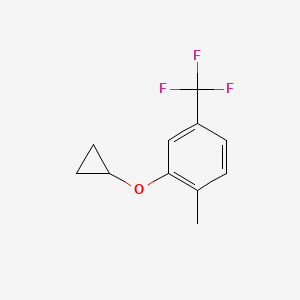
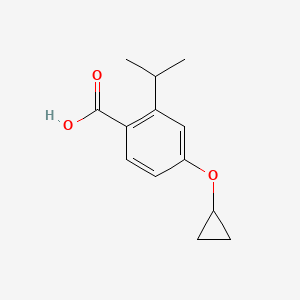
![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14843803.png)

